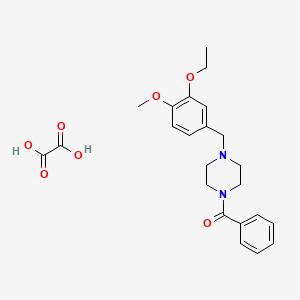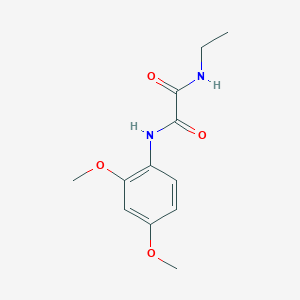![molecular formula C20H25FN2O2 B5225268 N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5225268.png)
N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of compounds known as sigma-1 receptor agonists, which have been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
Scientific Research Applications
N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to have potential therapeutic applications in several areas of research. In the field of neuroprotection, N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to protect against ischemic brain injury and traumatic brain injury in animal models. In addition, N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has also been shown to have analgesic effects, making it a potential alternative to opioid-based painkillers.
Mechanism of Action
N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide acts as a sigma-1 receptor agonist, which is a type of protein found in the central nervous system. The sigma-1 receptor has been shown to play a role in several physiological processes, including pain perception, neuroprotection, and inflammation. By activating the sigma-1 receptor, N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide can modulate these processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to have several biochemical and physiological effects. In animal models, N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to increase the levels of several neuroprotective proteins, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide is its specificity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes regulated by this receptor. In addition, N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to have low toxicity in animal models, making it a potential therapeutic agent. However, one limitation of N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide. One area of research is the potential therapeutic applications of N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide as an alternative to opioid-based painkillers. In addition, further studies are needed to determine the optimal dosing and administration of N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide for its potential therapeutic applications.
Synthesis Methods
The synthesis of N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide involves several steps, including the reaction of 2-fluoroethylamine with 2-fluorophenylacetic acid to produce 2-(2-fluorophenyl)ethylamine, which is then reacted with 3-piperidinemethanol to produce N-(2-(2-fluorophenyl)ethyl)-3-piperidinemethanol. This intermediate is then reacted with N-methyl-3-furancarboxamide to produce the final product, N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide.
properties
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-22(20(24)18-9-12-25-15-18)13-16-5-4-10-23(14-16)11-8-17-6-2-3-7-19(17)21/h2-3,6-7,9,12,15-16H,4-5,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCWGLZPNWKEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-bromo-2-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5225196.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225203.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B5225207.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5225211.png)
![3-amino-2-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B5225213.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxo-2-butenoate](/img/structure/B5225216.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5225225.png)
![2-chloro-5-(5-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5225230.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5225237.png)


![2-[(2-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5225284.png)

